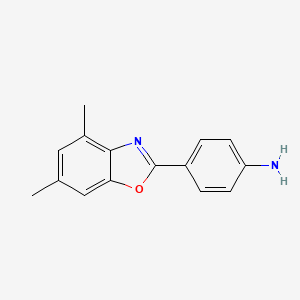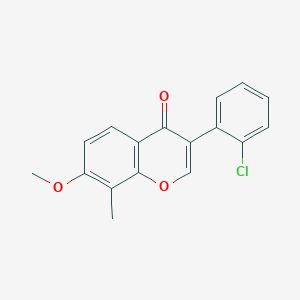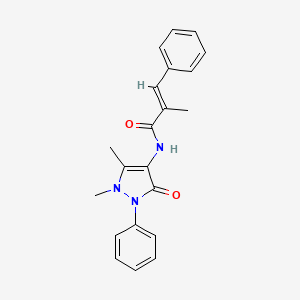
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide, commonly known as CMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. CMBA is a benzothiazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of CMBA is not fully understood. However, several studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. CMBA has also been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CMBA has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated macrophages. CMBA has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMBA in lab experiments is its potential for the development of new drugs for the treatment of cancer and inflammatory diseases. CMBA has also been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CMBA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Several future directions for the study of CMBA can be identified. One of the directions is to investigate the mechanism of action of CMBA in more detail, particularly its effect on the caspase cascade and mitochondrial membrane potential. Another direction is to explore the potential of CMBA as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, the development of new methods for the synthesis of CMBA with higher yields and improved solubility is also an area for future research.
Synthesis Methods
Several methods have been reported for the synthesis of CMBA, including the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol in the presence of potassium carbonate. The yield of CMBA using these methods ranges from 50-70%.
Scientific Research Applications
CMBA has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit significant antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. CMBA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMBA has been reported to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-5-3-4-6-14(10)22-9-16(21)20-17-19-13-8-12(18)11(2)7-15(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZPDZHQDNYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)


![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)